3-Methoxybenzo[d]isothiazole 1,1-dioxide

Catalog No.
S1517895
CAS No.
18712-14-6
M.F
C8H7NO3S
M. Wt
197.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxybenzo[d]isothiazole 1,1-dioxide

CAS Number

18712-14-6

Product Name

3-Methoxybenzo[d]isothiazole 1,1-dioxide

IUPAC Name

3-methoxy-1,2-benzothiazole 1,1-dioxide

Molecular Formula

C8H7NO3S

Molecular Weight

197.21 g/mol

InChI

InChI=1S/C8H7NO3S/c1-12-8-6-4-2-3-5-7(6)13(10,11)9-8/h2-5H,1H3

InChI Key

LGFRHWQFYVQIFJ-UHFFFAOYSA-N

SMILES

COC1=NS(=O)(=O)C2=CC=CC=C21

Canonical SMILES

COC1=NS(=O)(=O)C2=CC=CC=C21

Synthesis:

-Methoxy-1,2-benzothiazole 1,1-dioxide (also known as 3-methoxybenzo[d]isothiazole 1,1-dioxide) can be synthesized through various methods, including:

  • Reaction of o-aminobenzenethiol with methyl chlorosulfonate: This reaction involves the nucleophilic substitution of the chlorine atom in methyl chlorosulfonate by the amine group of o-aminobenzenethiol, followed by cyclization and oxidation to form the desired product.
  • Oxidation of 3-methoxy-1,2-benzothiazole: This method involves the oxidation of the sulfur atom in 3-methoxy-1,2-benzothiazole using various oxidizing agents like hydrogen peroxide or peracetic acid.

Applications:

While research on 3-methoxy-1,2-benzothiazole 1,1-dioxide is ongoing, it has limited applications in scientific research. Here are some potential areas of exploration:

  • Proteomics research: A study by Santa Cruz Biotechnology suggests that 3-methoxy-1,2-benzothiazole 1,1-dioxide might be useful in proteomics research, possibly as a probe or labeling agent, but the specific details and applications are not yet fully elucidated [].
  • Intermediate in organic synthesis: The compound's structure and functional groups could potentially make it a valuable intermediate in the synthesis of more complex molecules. However, further exploration is needed to identify specific synthetic applications.

Current limitations:

  • Limited research: Currently, there is a scarcity of scientific literature exploring the detailed properties and potential applications of 3-methoxy-1,2-benzothiazole 1,1-dioxide. More research is needed to understand its full potential in various scientific fields.

Future directions:

  • Exploring biological activity: Investigating the potential biological activities of 3-methoxy-1,2-benzothiazole 1,1-dioxide could lead to the discovery of new drugs or therapeutic agents.
  • Developing synthetic applications: Further research could explore the use of 3-methoxy-1,2-benzothiazole 1,1-dioxide as a building block or intermediate in the synthesis of other valuable molecules.

3-Methoxybenzo[d]isothiazole 1,1-dioxide is a heterocyclic compound with the molecular formula C₈H₇N₁O₃S. It features a benzothiazole core, which is characterized by a fused benzene and isothiazole ring. The compound has a methoxy group (-OCH₃) at the 3-position of the benzene ring, contributing to its unique chemical properties. The presence of the 1,1-dioxide functionality indicates that two oxygen atoms are double-bonded to the sulfur atom of the isothiazole ring, enhancing its reactivity and potential biological activity .

Typical for heterocycles. Key reactions include:

  • Nucleophilic Substitution: The methoxy group can be substituted under basic conditions.
  • Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
  • Reduction: The compound can be reduced to yield derivatives with altered functional groups.

These reactions can lead to a variety of derivatives that may exhibit different biological activities or chemical properties .

Research indicates that 3-Methoxybenzo[d]isothiazole 1,1-dioxide exhibits significant biological activity. It has been studied for its potential as:

  • Antimicrobial Agent: Exhibiting activity against various bacterial strains.
  • Anticancer Properties: Showing cytotoxic effects in certain cancer cell lines.
  • Anti-inflammatory Effects: Potentially reducing inflammation in biological models.

The exact mechanisms of action are still under investigation, but its unique structure may play a crucial role in its interactions with biological targets .

Several methods have been reported for synthesizing 3-Methoxybenzo[d]isothiazole 1,1-dioxide:

  • Cyclization Reactions: Starting from appropriate benzenesulfonamides and thioketones, cyclization can yield the desired compound.
  • Functional Group Transformations: Methoxylation of benzo[d]isothiazole derivatives can introduce the methoxy group at the desired position.
  • Condensation Reactions: Utilizing aromatic condensation reactions with sulfur-containing compounds.

These methods allow for the efficient production of this compound in laboratory settings .

3-Methoxybenzo[d]isothiazole 1,1-dioxide finds applications in various fields:

  • Pharmaceuticals: As a potential lead compound for drug development targeting infectious diseases and cancer.
  • Agricultural Chemicals: Investigated for use as a pesticide or fungicide due to its antimicrobial properties.
  • Material Science: Used in developing new materials with specific electronic or optical properties.

The versatility of this compound makes it an attractive candidate for further research and application development .

Interaction studies involving 3-Methoxybenzo[d]isothiazole 1,1-dioxide have focused on its binding affinity to various biological targets. Key findings include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could contribute to its anticancer effects.
  • Receptor Binding: Studies suggest potential interactions with neurotransmitter receptors, indicating possible neuroactive properties.

These interactions highlight the importance of this compound in pharmacological research and its potential therapeutic applications .

Several compounds share structural similarities with 3-Methoxybenzo[d]isothiazole 1,1-dioxide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Ethoxybenzo[d]isothiazole 1,1-dioxideC₉H₉N₁O₃SEthoxy group instead of methoxy
Benzo[d]isothiazole 1,1-dioxideC₇H₅N₁O₂SLacks methoxy or ethoxy substituents
2-Methylbenzo[d]isothiazole 1,1-dioxideC₈H₇N₁O₂SMethyl group at the second position

Uniqueness of 3-Methoxybenzo[d]isothiazole 1,1-dioxide

The unique presence of the methoxy group at the 3-position distinguishes it from similar compounds. This substitution influences both its chemical reactivity and biological activity. Additionally, the specific arrangement of functional groups contributes to its unique pharmacological profile, making it a valuable subject for further research in medicinal chemistry .

XLogP3

0.8

Wikipedia

3-methoxy-1,2-benzothiazole 1,1-dioxide

Dates

Modify: 2023-08-15

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